molecular formula C5H7N3O2S B6251771 5-methanesulfonylpyrazin-2-amine CAS No. 1378865-45-2

5-methanesulfonylpyrazin-2-amine

Cat. No.: B6251771
CAS No.: 1378865-45-2
M. Wt: 173.2
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Description

5-Methanesulfonylpyrazin-2-amine is a pyrazine derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 5-position and an amino (-NH₂) group at the 2-position of the heterocyclic ring. Its molecular formula is reported as C₅H₇N₃O₂S (free base), with a molecular weight of 207.68 g/mol for its hydrochloride salt (CAS: 169.20) . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of antimalarial agents and kinase inhibitors, owing to the electron-withdrawing nature of the sulfonyl group, which enhances reactivity and binding affinity in target molecules .

Properties

CAS No.

1378865-45-2

Molecular Formula

C5H7N3O2S

Molecular Weight

173.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonylpyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methanesulfonylpyrazin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methanesulfonylpyrazin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications References
This compound C₅H₇N₃O₂S 172.18 (free base) -SO₂CH₃ at C5, -NH₂ at C2 Pharmaceutical intermediate, antimalarial research
5-Methylpyrazin-2-amine C₅H₇N₃ 109.13 -CH₃ at C5, -NH₂ at C2 Building block for agrochemicals
5-(Methylthio)pyrazin-2-amine C₅H₇N₃S 141.20 -SCH₃ at C5, -NH₂ at C2 Intermediate in organocatalysis
5-(Trifluoromethyl)pyrazin-2-amine C₅H₄F₃N₃ 163.10 -CF₃ at C5, -NH₂ at C2 Fluorinated drug candidate
3-Chloro-5-methylpyrazin-2-amine C₅H₆ClN₃ 143.58 -Cl at C3, -CH₃ at C5, -NH₂ at C2 Halogenated analog for SAR studies

Physicochemical Properties

  • Electron Effects : The methanesulfonyl group in this compound is strongly electron-withdrawing, reducing electron density on the pyrazine ring compared to methyl (-CH₃) or methylthio (-SCH₃) substituents. This enhances electrophilic reactivity, facilitating cross-coupling reactions .
  • Solubility : Sulfonyl groups improve aqueous solubility relative to hydrophobic analogs like 5-(trifluoromethyl)pyrazin-2-amine, which has a logP ~2.5 due to the -CF₃ group .

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